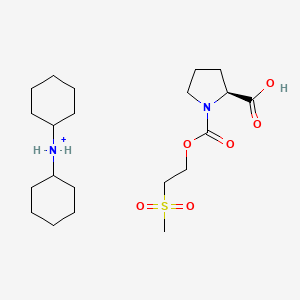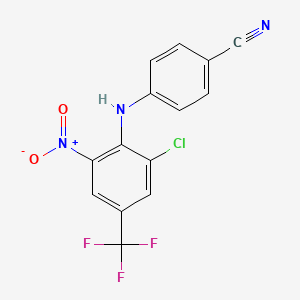![molecular formula C6H4Cl2N4S B13750973 5,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine CAS No. 79100-24-6](/img/structure/B13750973.png)
5,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that features a fused imidazole and pyrazine ring system. This compound is known for its significant therapeutic potential and is a derivative of imidazo[4,5-b]pyrazine, a class of compounds that have been extensively studied for their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require refluxing in the presence of catalysts such as palladium on carbon or Raney nickel .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove chlorine atoms or modify the pyrazine ring.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
5,6-Dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 5,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar fused ring structure but with a pyridine moiety instead of pyrazine.
Imidazo[4,5-c]pyridine: Another structural analog with different biological activities.
Imidazo[1,5-a]pyrimidine: Contains a pyrimidine ring and exhibits distinct pharmacological properties.
Uniqueness
5,6-Dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine is unique due to its specific substitution pattern and the presence of both chlorine and methylsulfanyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Propiedades
Número CAS |
79100-24-6 |
|---|---|
Fórmula molecular |
C6H4Cl2N4S |
Peso molecular |
235.09 g/mol |
Nombre IUPAC |
5,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C6H4Cl2N4S/c1-13-6-11-4-5(12-6)10-3(8)2(7)9-4/h1H3,(H,9,10,11,12) |
Clave InChI |
ANAOAGLEJXEOHI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(N1)N=C(C(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
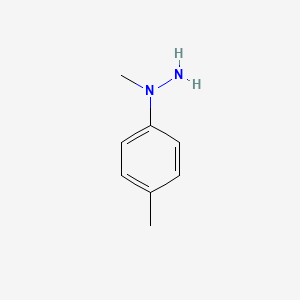
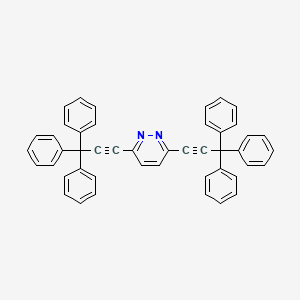
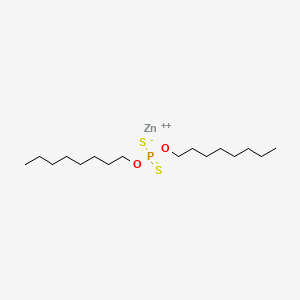
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)

